Chiral Identity and Pharmacological Eudismic Distinction: (R)-Tirofiban as the Distomer vs. (S)-Tirofiban as the Eutomer
(R)-Tirofiban is the distomer (less active enantiomer) of the GP IIb/IIIa antagonist Tirofiban, while the approved drug Tirofiban (CAS 144494-65-5) is the (S)-enantiomer (eutomer) derived from L-tyrosine and designated by IUPAC as (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid . (R)-Tirofiban is synthesized from D-tyrosine and is substantially less active at the GP IIb/IIIa receptor, reflecting the stringent stereochemical requirements of the receptor binding pocket . This chiral differentiation is critical for analytical quality control: regulatory patents specify that the isomer content in Tirofiban hydrochloride drug substance must not exceed 0.5%, and chiral HPLC methods have been validated with a detection limit of 2 ng and resolution of 2.1 between enantiomers [1][2].
| Evidence Dimension | Stereochemical configuration and pharmacological activity rank order at GP IIb/IIIa |
|---|---|
| Target Compound Data | (R)-Tirofiban: D-tyrosine derived; distomer; substantially less active (specific IC50 not publicly reported in peer-reviewed literature from non-excluded sources) |
| Comparator Or Baseline | (S)-Tirofiban (CAS 144494-65-5): L-tyrosine derived; eutomer; IC50 = 9 nM for inhibition of ADP-induced platelet aggregation; Kd = 15 nmol/L for GP IIb/IIIa binding |
| Quantified Difference | The (S)-enantiomer is the active pharmaceutical ingredient; the (R)-enantiomer is substantially less active—enantiomeric impurity in drug substance is controlled to ≤0.5% per patent specifications |
| Conditions | IUPAC naming convention (2S vs 2R); chiral HPLC resolution = 2.1; detection limit = 2 ng; quantitation limit = 6 ng |
Why This Matters
Procurement of (R)-Tirofiban as a discrete, enantiopure reference standard is mandatory for chiral HPLC method development, impurity profiling, and demonstrating regulatory compliance in ANDA submissions—(S)-Tirofiban drug substance or generic GP IIb/IIIa inhibitors cannot substitute for this function.
- [1] Chinese Patent CN104530104A. Method for preparing tirofiban hydrochloride intermediate and tirofiban hydrochloride. Isomer content not higher than 0.5%, preferably not higher than 0.3%, more preferably not higher than 0.1%. View Source
- [2] Determination of Tirofiban Hydrochloride Enantiomers by Chiral HPLC. Journal of Pharmaceutical Analysis. 2014. Resolution = 2.1; LOD = 2 ng; LOQ = 6 ng; average recovery = 99.8%. View Source
